molecular formula C18H26N2O5S B2990968 2-[(Tert-butoxycarbonyl)amino]-3-{[2-oxo-2-(phenethylamino)ethyl]sulfanyl}propanoic acid CAS No. 1396978-94-1

2-[(Tert-butoxycarbonyl)amino]-3-{[2-oxo-2-(phenethylamino)ethyl]sulfanyl}propanoic acid

Cat. No.: B2990968
CAS No.: 1396978-94-1
M. Wt: 382.48
InChI Key: IPTFPERNQNWKSW-UHFFFAOYSA-N
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Description

2-[(Tert-butoxycarbonyl)amino]-3-{[2-oxo-2-(phenethylamino)ethyl]sulfanyl}propanoic acid is a synthetic compound featuring a tert-butoxycarbonyl (Boc)-protected amine, a sulfanyl-thioether linker, and a phenethylamino-acetamide side chain.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-18(2,3)25-17(24)20-14(16(22)23)11-26-12-15(21)19-10-9-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,21)(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTFPERNQNWKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCC(=O)NCCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(Tert-butoxycarbonyl)amino]-3-{[2-oxo-2-(phenethylamino)ethyl]sulfanyl}propanoic acid, often referred to as a derivative of amino acids, has garnered attention in biochemical research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a sulfur-containing moiety, which may influence its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N2O4SC_{15}H_{20}N_2O_4S, with a molecular weight of approximately 320.39 g/mol. Its structure can be represented as follows:

Structure Boc Amino Acid Derivative\text{Structure }\text{Boc Amino Acid Derivative}

Key Properties:

  • Melting Point: 111.0 to 115.0 °C
  • Physical State: Solid
  • Purity: >98% (HPLC)

Biological Activity Overview

Research indicates that compounds similar to 2-[(tert-butoxycarbonyl)amino]-3-{[2-oxo-2-(phenethylamino)ethyl]sulfanyl}propanoic acid exhibit various biological activities, including:

  • Amino Acid Transport Modulation: Compounds within this class have been shown to interact with amino acid transport systems in cells, influencing cellular uptake and metabolism. In vitro studies demonstrated that such derivatives can act as substrates for different transport systems, enhancing their potential as therapeutic agents .
  • Antitumor Activity: Preliminary studies suggest that the biological activity of this compound may extend to antitumor effects. For instance, related compounds have been evaluated in gliosarcoma models, showing significant tumor uptake and promising therapeutic ratios when compared to normal tissues .
  • G Protein-Coupled Receptor (GPCR) Interaction: The compound may also interact with GPCRs, which are pivotal in various signaling pathways. Such interactions could lead to modulation of intracellular signaling cascades, impacting cell proliferation and survival .

Case Study 1: Amino Acid Transport Mechanisms

A study investigated the uptake of related amino acid derivatives in gliosarcoma cells. The results indicated that the compounds were substrates for system-A amino acid transporters, leading to enhanced cellular uptake and potential therapeutic efficacy in targeting tumors.

CompoundUptake ControlInhibition (%)
(R)-FAMP13.06 ± 0.2367.34
(S)-FAMP4.77 ± 0.7374.66

This data illustrates the effectiveness of these compounds in inhibiting tumor growth through targeted transport mechanisms .

Case Study 2: Antitumor Efficacy

In vivo studies on a related compound demonstrated high tumor-to-normal brain ratios, indicating effective localization within tumor tissues:

CompoundTumor/Normal Ratio
(R)-Enantiomer20:1 - 115:1
(S)-EnantiomerVariable

These findings support the hypothesis that structural modifications can enhance the specificity and efficacy of amino acid derivatives in cancer therapy .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below highlights structural analogs, focusing on substituent variations, synthetic routes, and functional properties:

Compound Name Key Structural Features Synthesis Method Biological/Functional Notes Spectral Data (If Available)
Target Compound Boc-amino, sulfanyl-thioether linker, phenethylamino-acetamide Solid-phase-supported synthesis Not explicitly reported N/A
(S)-2-((Tert-butoxycarbonyl)amino)-3-(pyrene-1-carboxamido)propanoic acid Pyrene carboxamide substituent Solution-phase coupling in DMF Photochemical studies, dipeptide synthesis ¹H/¹³C NMR, HRMS
(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid Thiophene substituent (sulfur heterocycle) Commercial synthesis Laboratory chemical, manufacturing CAS: 56675-37-7
(2S,3R)-2-(tert-butoxycarbonylamino)-3-hydroxy-3-(4-methoxyphenyl)propanoic acid Hydroxyl and 4-methoxyphenyl groups Multi-step synthesis (esterification, deprotection) Anti-inflammatory candidate (KZR-616) X-ray crystallography
Methyl 2-(di(tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoic acid Di-Boc-protected amine, pyridinyl group LiOH-mediated hydrolysis Not reported TLC monitoring

Physicochemical Properties

  • Solubility: The pyrene analog’s hydrophobicity (logP ~4.5 inferred from structure) contrasts with the target’s polar phenethylamino group, likely enhancing aqueous solubility .

Research Findings and Implications

  • Synthetic Flexibility : The Boc group’s stability under diverse conditions (e.g., acidic deprotection in ) enables modular design across analogs .
  • Activity Modulation: Substituents like pyrene () or thiophene () drastically alter bioactivity, suggesting the target’s phenethylamino-sulfanyl combination could uniquely target cysteine proteases or kinases .
  • Contradictions: While emphasizes iodophenyl-Boc derivatives for anticancer activity, the target’s lack of aromatic iodination may limit similar efficacy unless the phenethylamino group compensates via alternative binding .

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